molecular formula C19H21N3O3S B11071257 1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11071257
M. Wt: 371.5 g/mol
InChI Key: GIIWZOFPGXZVGV-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. The starting materials might include benzimidazole derivatives, sulfonamide precursors, and tetrahydronaphthalene derivatives. Common synthetic routes may involve:

    Condensation reactions: Combining benzimidazole with sulfonamide groups.

    Cyclization reactions: Forming the benzimidazole ring structure.

    Substitution reactions: Introducing the tetrahydronaphthalene moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification Techniques: Employing chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its chemical properties in manufacturing processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different core structures.

    Tetrahydronaphthalene Derivatives: Compounds with the tetrahydronaphthalene moiety but different additional groups.

Uniqueness

1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

1,3-dimethyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzimidazole-5-sulfonamide

InChI

InChI=1S/C19H21N3O3S/c1-21-17-11-10-14(12-18(17)22(2)19(21)23)26(24,25)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-4,6,8,10-12,16,20H,5,7,9H2,1-2H3

InChI Key

GIIWZOFPGXZVGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC4=CC=CC=C34)N(C1=O)C

Origin of Product

United States

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